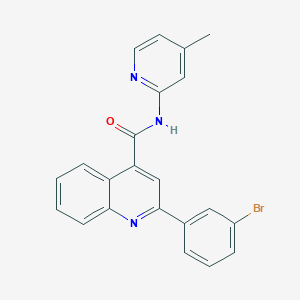![molecular formula C22H29N3O B6138030 2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine](/img/structure/B6138030.png)
2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine is a synthetic compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine involves its binding to the sigma-1 receptor, which is located in the endoplasmic reticulum of cells. The binding of the compound to the receptor results in the modulation of various cellular processes, including the regulation of calcium ion channels, the inhibition of protein kinase C activity, and the modulation of the release of neurotransmitters. The compound has also been shown to have an effect on the expression of various genes involved in cellular processes such as cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine have been extensively studied in vitro and in vivo. The compound has been shown to have an effect on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. The compound has also been shown to have an effect on the expression of various genes involved in cellular processes such as cell survival, proliferation, and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine in lab experiments include its high degree of purity, its high affinity for the sigma-1 receptor, and its ability to modulate various cellular processes. The limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its long-term effects.
Orientations Futures
The future directions of research on 2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine include its potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Further studies are needed to determine the long-term effects of the compound and its potential for use in clinical trials. The compound may also have potential applications in the field of drug discovery, particularly in the development of new drugs that target the sigma-1 receptor.
Méthodes De Synthèse
The synthesis of 2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine involves the reaction of 4-(1-piperidinyl)-1-(2-pyridinylmethyl)butan-1-one with benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired product as a white solid with a high degree of purity. The synthesis method has been optimized to produce high yields of the compound, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. The compound has also been shown to have an effect on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Propriétés
IUPAC Name |
2-benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-2-6-19(7-3-1)16-22-18-25(14-15-26-22)21-9-12-24(13-10-21)17-20-8-4-5-11-23-20/h1-8,11,21-22H,9-10,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDUPGIWVWULNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCOC(C2)CC3=CC=CC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6137948.png)
![3-(2-fluorophenyl)-5-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6137951.png)
![6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one](/img/structure/B6137955.png)
![3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinyl)-1-propanol](/img/structure/B6137957.png)
![1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6137958.png)
![4-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6137966.png)
![2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B6137971.png)

![[2-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6137983.png)

![1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6138008.png)
![2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine](/img/structure/B6138037.png)

![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6138061.png)